molecular formula C6H12O6 B15176899 alpha-L-sorbofuranose CAS No. 36468-68-5

alpha-L-sorbofuranose

Cat. No.: B15176899
CAS No.: 36468-68-5
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-BGPJRJDNSA-N
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Description

Alpha-L-sorbofuranose is a monosaccharide with a furanose ring structure. It is an enantiomer of alpha-D-sorbofuranose and is involved in various biochemical processes. This compound is significant in the synthesis of certain pharmaceuticals and serves as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-L-sorbofuranose can be synthesized through the biotransformation of N-2-hydroxyethyl glucamine using resting cells of Gluconobacter oxydans. This process involves a membrane-bound pyrroloquinoline quinine-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . The optimal conditions for this biotransformation include a temperature of 15°C and high oxygen concentration to facilitate the coenzyme regeneration system in the cells .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of immobilized Gluconobacter oxydans cells in a bubble column bioreactor. The cells are cultivated on corn stover particles, and the biotransformation process is optimized by controlling the pH using a mixture of aqueous ammonia and sodium hydroxide . This method enhances the production yield and reduces the production cost.

Scientific Research Applications

Alpha-L-sorbofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-L-sorbofuranose involves its role as an enzyme inhibitor. It blocks the action of specific enzymes, thereby affecting various biochemical pathways. For instance, in the synthesis of miglitol, this compound inhibits the hydrolysis of complex carbohydrates to glucose, thereby reducing blood sugar levels .

Comparison with Similar Compounds

Alpha-L-sorbofuranose is unique compared to other similar compounds due to its specific structure and biochemical properties. Similar compounds include:

This compound stands out due to its specific applications in the synthesis of miglitol and its role as an enzyme inhibitor, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

36468-68-5

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1

InChI Key

RFSUNEUAIZKAJO-BGPJRJDNSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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